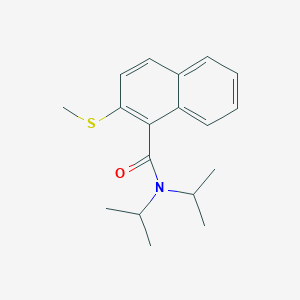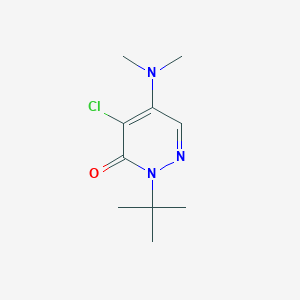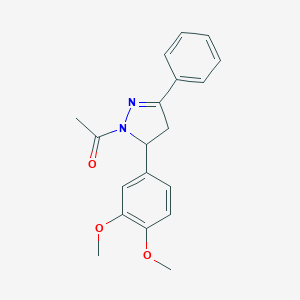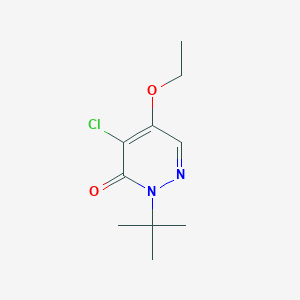![molecular formula C16H18N2O3S2 B259294 2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MMB or MMB-2201 and belongs to the family of synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system.
Mecanismo De Acción
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When MMB-2201 binds to these receptors, it activates a signaling pathway that leads to a variety of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by MMB-2201 leads to a variety of biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of appetite, the modulation of immune function, and the regulation of mood and anxiety. MMB-2201 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMB-2201 in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This makes it a valuable tool for investigating the endocannabinoid system and its role in various physiological and pathological processes. However, one limitation of using MMB-2201 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving MMB-2201. One area of interest is the development of new synthetic cannabinoids with improved potency and selectivity for CB1 and CB2 receptors. Another area of interest is the investigation of the role of the endocannabinoid system in the regulation of energy metabolism and obesity. Finally, there is a need for further research into the potential therapeutic applications of MMB-2201 and other synthetic cannabinoids in the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of MMB-2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2-amino-2-methylpropan-1-ol in the presence of a strong acid catalyst. This reaction forms the intermediate compound 1-(5-fluoropentyl)-3-(methylamino)-1-phenylpropan-1-one, which is then reacted with 3-(methylsulfanyl)aniline in the presence of a base to form the final product, MMB-2201.
Aplicaciones Científicas De Investigación
MMB-2201 has been used extensively in scientific research as a tool for studying the endocannabinoid system. It has been shown to have potent agonist activity at both CB1 and CB2 receptors, which makes it useful for investigating the physiological and biochemical effects of cannabinoid receptor activation. MMB-2201 has been used in studies investigating the role of the endocannabinoid system in pain, inflammation, anxiety, and addiction.
Propiedades
Nombre del producto |
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C16H18N2O3S2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-[methyl(methylsulfonyl)amino]-N-(3-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C16H18N2O3S2/c1-18(23(3,20)21)15-10-5-4-9-14(15)16(19)17-12-7-6-8-13(11-12)22-2/h4-11H,1-3H3,(H,17,19) |
Clave InChI |
ADLGVMPIVKUTED-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C |
SMILES canónico |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)








